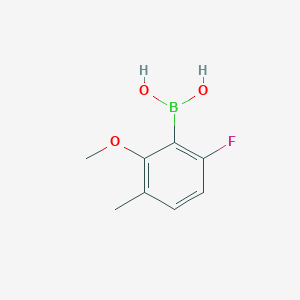

6-Fluoro-2-methoxy-3-methylphenylboronic acid

描述

6-Fluoro-2-methoxy-3-methylphenylboronic acid is a boronic acid derivative featuring a benzene ring substituted with fluorine at the 6-position, methoxy at the 2-position, and methyl at the 3-position. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems. The fluorine atom enhances electron-withdrawing properties, while the methoxy and methyl groups contribute steric and electronic effects that influence reactivity and solubility.

属性

IUPAC Name |

(6-fluoro-2-methoxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-3-4-6(10)7(9(11)12)8(5)13-2/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUASHASYSIIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1OC)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of 6-Fluoro-2-methoxy-3-methylphenylboronic acid primarily relies on borylation of appropriately substituted aryl halides , typically aryl bromides or iodides. The synthetic approach involves:

- Starting from a fluoro-substituted aromatic compound bearing methoxy and methyl groups.

- Formation of a reactive organometallic intermediate (e.g., aryl lithium or aryl magnesium species) via halogen-metal exchange.

- Subsequent reaction with a boron electrophile such as triisopropyl borate or other boron esters.

- Acidic workup to yield the boronic acid functionality.

This approach is favored for its regioselectivity and adaptability to scale-up.

Detailed Preparation Method

Step 1: Preparation of the Substituted Aryl Halide Intermediate

- Starting Material: 1-bromo-3,5-difluorobenzene or a similar fluoro-substituted aryl bromide.

- Lithiation: Under inert nitrogen atmosphere, the aryl bromide is treated with a strong base such as diisopropylamine lithium or n-butyllithium at low temperature (-78°C) to generate the aryl lithium intermediate.

- Methylation: The aryl lithium intermediate is then reacted with methyl iodide to introduce the methyl substituent at the desired position on the aromatic ring.

- Workup: The reaction mixture is acidified to pH 6-7 using dilute hydrochloric acid, followed by extraction with an organic solvent such as ethyl acetate.

- Isolation: The intermediate 4-bromo-2,6-difluorotoluene (or analogous intermediate) is isolated by distillation under reduced pressure.

Step 2: Borylation to Form the Boronic Acid

- Lithiation: The bromo-substituted intermediate is again lithiated with n-butyllithium at -78°C under nitrogen.

- Boron Electrophile Addition: Triisopropyl borate is added to the reaction mixture, allowing the boron moiety to attach to the aromatic ring.

- Hydrolysis: Acidic workup with 1N hydrochloric acid (pH 5-6) converts the boronate ester intermediate to the boronic acid.

- Extraction and Purification: The product is extracted with ethyl acetate, solvents are removed under reduced pressure, and the crude product is rinsed with n-hexane to remove impurities.

- Yield and Purity: This method typically yields the target boronic acid in 70-78% yield with purity greater than 98% by HPLC or GC analysis.

Reaction Conditions and Reagents Summary

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Lithiation (Step 1) | Diisopropylamine lithium (1.1 eq), -78°C, N2 atmosphere | Generates aryl lithium intermediate |

| Methylation | Methyl iodide (1 eq), room temperature, 12 h | Introduces methyl group |

| Workup | 1N HCl to pH 6-7, ethyl acetate extraction | Isolation of intermediate |

| Lithiation (Step 2) | n-Butyllithium (1.1 eq), -78°C, N2 atmosphere | Prepares for borylation |

| Borylation | Triisopropyl borate (1.05 eq), room temperature, 12 h | Forms boronate ester intermediate |

| Hydrolysis & Purification | 1N HCl to pH 5-6, ethyl acetate extraction, hexane rinse | Final boronic acid isolation |

Analytical Data Supporting Preparation

-

- ^1H NMR confirms methyl and aromatic proton environments consistent with substitution pattern.

- ^19F NMR shows fluorine signals indicative of fluorine substitution on the aromatic ring.

- ^13C NMR supports the presence of methoxy, methyl, and boronic acid carbons.

-

- HPLC or GC purity typically exceeds 98%, confirming high purity of the synthesized compound.

-

- Overall yield for the two-step process ranges from 70% to 78%, suitable for industrial scale-up.

Industrial Scale and Process Optimization

- Continuous flow reactors and automated systems are employed to enhance reaction control, safety, and scalability.

- The use of easily available and inexpensive starting materials (e.g., bromo-3,5-difluorobenzene) reduces cost.

- Mild reaction conditions and inert atmosphere prevent side reactions and degradation.

- Purification steps are optimized to allow high throughput and reproducibility.

Comparative Notes on Preparation Routes

| Feature | Traditional Route | Optimized Route (Current) |

|---|---|---|

| Starting Materials | Expensive, less available intermediates | Cheap, commercially available aryl bromides |

| Number of Steps | Multiple, including sulfonylation and hydrogenolysis | Two main steps: lithiation/methylation and borylation |

| Reaction Conditions | Sometimes harsh and hazardous reagents | Mild temperatures (-78°C to room temp), inert atmosphere |

| Yield | Moderate to low | High (70-78%) |

| Purification | Complex, multiple steps | Simple extraction and hexane rinse |

| Scalability | Limited due to reagent hazards | Suitable for industrial scale |

Summary Table of Preparation Method

| Parameter | Detail |

|---|---|

| Molecular Formula | C8H10BFO2 (approximate for this compound) |

| Molecular Weight | ~184 g/mol |

| Key Reagents | Diisopropylamine lithium, methyl iodide, n-butyllithium, triisopropyl borate |

| Solvents | Anhydrous tetrahydrofuran, ethyl acetate, n-hexane |

| Temperature Range | -78°C (lithiation) to room temperature (reaction and workup) |

| Atmosphere | Nitrogen (inert) |

| Yield | 70-78% |

| Purity | >98% (HPLC/GC) |

化学反应分析

Types of Reactions

6-Fluoro-2-methoxy-3-methylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate or sodium hydroxide, used to facilitate various reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

科学研究应用

Organic Synthesis

6-Fluoro-2-methoxy-3-methylphenylboronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its primary application lies in the Suzuki-Miyaura coupling reaction, which allows for the formation of biaryl compounds under mild conditions. The advantages of this reaction include:

- Mild Reaction Conditions : Reduces the risk of side reactions.

- Wide Functional Group Tolerance : Compatible with various functional groups.

- Non-toxic Substrates : Enhances safety in laboratory settings.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the development of pharmaceuticals. Its ability to form reversible covalent bonds with diols makes it particularly useful for designing glucose sensors and other biomolecular interactions. Potential therapeutic applications include:

- Diabetes Management : By regulating glucose metabolism and improving insulin sensitivity.

- Cancer Treatment : Inhibiting enzymes involved in cancer progression, potentially reducing tumor growth.

- Neurological Disorders : Interacting with proteins related to neurodegeneration, indicating potential for treating conditions like Alzheimer's disease.

Material Science

The compound is utilized in preparing advanced materials such as polymers and electronic materials. Its unique chemical properties allow for the development of materials with specific electronic or mechanical characteristics.

Biological Studies

This compound is used in biological studies to investigate enzyme inhibitors and other biologically relevant molecules. It can influence cellular processes by modulating enzyme activity and gene expression through its interactions with key signaling molecules.

Case Studies and Experimental Findings

- Glucose Sensor Development : Research has demonstrated that boronic acids can be used to design effective glucose sensors by binding to sugar molecules, which is critical for diabetes management.

- Cancer Inhibition Studies : In vitro studies have shown that derivatives of boronic acids can inhibit hormone-sensitive lipase, suggesting their potential role in cancer therapies .

- Enzyme Modulation : Experimental data indicate that this compound can modulate enzyme activity at low doses without significant toxicity, highlighting its potential use in therapeutic applications .

作用机制

The mechanism of action of 6-Fluoro-2-methoxy-3-methylphenylboronic acid in various reactions involves the formation of a boronate ester intermediate, which then participates in further chemical transformations. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.

相似化合物的比较

Key Structural and Functional Differences

The following table compares 6-fluoro-2-methoxy-3-methylphenylboronic acid with its closest analogs based on substituent patterns, electronic effects, and synthetic utility:

Reactivity and Stability Insights

Electronic Effects: The 6-fluoro substituent withdraws electron density, polarizing the boron atom and enhancing reactivity in cross-coupling reactions.

Solubility : Methoxy groups generally improve solubility in polar solvents. However, the methyl group in the target compound may reduce solubility compared to analogs like 2-fluoro-6-methoxyphenylboronic acid .

Research Findings and Challenges

- Protodeboronation Risk : Ortho-substituted boronic acids (e.g., 3-methoxy-2-methylphenylboronic acid) are prone to protodeboronation under acidic conditions. The target compound’s 3-methyl group may stabilize the boron center, but this requires experimental validation .

- Synthetic Accessibility : Compounds with methoxy and methyl groups (e.g., 4-methoxy-2,6-dimethylphenylboronic acid) are rated with low synthetic accessibility (score ~2.03), suggesting the target compound may also require optimized routes .

生物活性

6-Fluoro-2-methoxy-3-methylphenylboronic acid is a boronic acid derivative with the molecular formula C₉H₁₁BFO₃ and a molecular weight of approximately 183.97 g/mol. This compound features a phenyl ring substituted with a fluorine atom, a methoxy group, and a methyl group, which contributes to its unique chemical properties and potential biological activities. Boronic acids are known for their utility in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, highlighting their importance in medicinal chemistry and material science.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, which is significant in the design of glucose sensors and other biomolecular interactions. This property is particularly relevant in diabetes management, where boronic acids can be used to develop sensors that monitor glucose levels by binding to sugar molecules .

Potential Therapeutic Applications

- Diabetes and Metabolic Disorders : Boronic acids have been investigated for their role in treating insulin resistance and related metabolic conditions. The compound may help regulate glucose metabolism and improve insulin sensitivity, making it a candidate for therapies aimed at type 1 and type 2 diabetes .

- Cancer Treatment : The structural features of this compound suggest potential applications in cancer therapy. Research indicates that boronic acids can inhibit certain enzymes involved in cancer progression, such as hormone-sensitive lipase, thereby reducing tumor growth and metastasis .

- Neurological Disorders : There is emerging evidence that boronic acids may play a role in treating neurological conditions, including Alzheimer's disease and other cognitive disorders. Their ability to interact with specific proteins involved in neurodegeneration presents an avenue for further research .

Case Studies and Research Findings

Several studies have explored the biological implications of boronic acid derivatives:

- A study demonstrated that certain boronic acids exhibit significant activity against acetylcholinesterase (AChE), indicating potential use in treating neurodegenerative diseases like Alzheimer's .

- Research on the binding interactions between boronic acids and sugars highlighted their application in developing fluorescence-based glucose sensors, which are crucial for continuous glucose monitoring systems in diabetic patients .

- Findings suggest that modifications to the boronic acid structure can enhance its selectivity and efficacy against various biological targets, paving the way for tailored therapeutic agents .

Comparative Analysis

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C₉H₁₁BFO₃ | 183.97 g/mol | Potential anti-diabetic, anti-cancer |

| 2-Methoxy-5-fluorophenylboronic acid | C₈H₉BFO₃ | 183.97 g/mol | Sugar binding for sensor applications |

| 2-Fluoro-6-methoxy-3-methylphenylboronic acid | C₈H₉BFO₃ | 183.97 g/mol | Catalytic processes |

常见问题

Basic Questions

Q. What are the common synthetic routes for 6-Fluoro-2-methoxy-3-methylphenylboronic acid, and how can purity be optimized?

- Methodology :

- Lithiation-Borylation : Start with a halogenated precursor (e.g., 6-fluoro-2-methoxy-3-methylbromobenzene). Use n-BuLi at low temperatures (-78°C) in anhydrous THF to generate the aryl lithium intermediate, followed by quenching with trimethyl borate. Acidic workup yields the boronic acid .

- Cross-Coupling Precursors : Employ Suzuki-Miyaura coupling with a boronate ester intermediate, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a solvent like dioxane/water .

- Purity Optimization :

- Purify via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity using HPLC (>97% by area) and confirm via melting point analysis (194–196°C for analogs) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons).

- ¹⁹F NMR : Detect fluorine environments (δ -110 to -120 ppm for aryl-F) .

- IR Spectroscopy : Confirm boronic acid B–O stretches (~1340 cm⁻¹) and O–H bonds (~3200 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ = 199.05) .

Advanced Research Questions

Q. How to troubleshoot low yields in Suzuki-Miyaura couplings using this boronic acid?

- Experimental Design :

- Catalyst Screening : Test Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos) to enhance oxidative addition .

- Solvent/Base Optimization : Use polar aprotic solvents (DMF, THF) with weak bases (K₃PO₄) to minimize protodeboronation .

- Mole Ratio Adjustments : Increase boronic acid equivalents (1.5–2.0 equiv) to counter competitive side reactions .

- Data Analysis : Monitor reaction progress via TLC or LC-MS. Isolate intermediates (e.g., aryl halide starting material) to identify bottlenecks.

Q. How to resolve contradictions in NMR data due to fluorine’s magnetic properties?

- Approach :

- Decoupling Techniques : Use ¹H-¹⁹F decoupling to eliminate splitting artifacts in ¹H NMR .

- Computational Validation : Compare experimental NMR shifts with DFT/B3LYP-calculated spectra (software: Gaussian 09) for structural validation .

Q. How does substituent positioning (fluoro, methoxy, methyl) affect boronic acid stability?

- Mechanistic Insights :

- Ortho Effects : The ortho-methoxy group may stabilize the boronic acid via intramolecular hydrogen bonding, reducing hydrolysis.

- Steric Hindrance : The 3-methyl group could slow protodeboronation but may reduce coupling efficiency in sterically crowded systems .

Q. How to address discrepancies in reported solubility data?

- Methodology :

- Standardize Protocols : Use consistent solvents (e.g., DMSO, methanol) and temperatures (25°C) for solubility measurements.

- Computational Models : Compare experimental solubility with predictions from ESOL (-1.7 logS) or Ali (-1.53 logS) models .

Q. How to model the electronic effects of substituents on reactivity using computational tools?

- DFT Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。